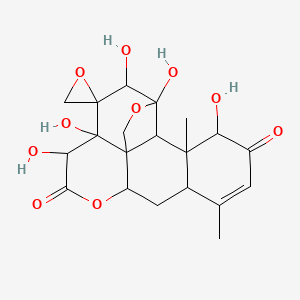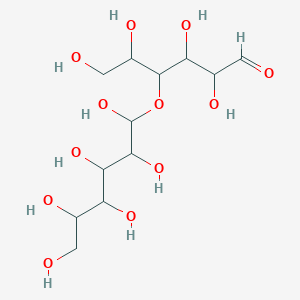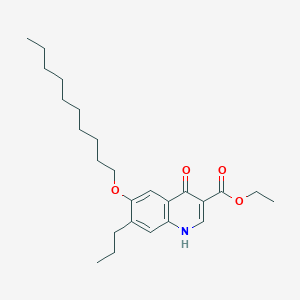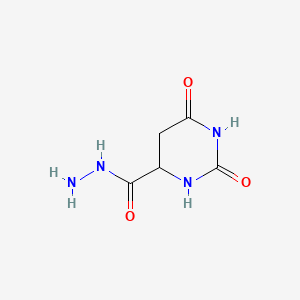
Dihydroorotic acid hydrazide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Dihydroorotic acid hydrazide is an organic compound that belongs to the class of hydrazides Hydrazides are derivatives of hydrazine, characterized by the presence of the functional group -C(=O)NHNH2 this compound is derived from dihydroorotic acid, a key intermediate in the biosynthesis of pyrimidine nucleotides
準備方法
Synthetic Routes and Reaction Conditions
Dihydroorotic acid hydrazide can be synthesized through the reaction of dihydroorotic acid with hydrazine. The reaction typically involves heating dihydroorotic acid with hydrazine hydrate in an organic solvent such as ethanol or methanol. The reaction is carried out under reflux conditions for several hours to ensure complete conversion of the starting materials to the desired hydrazide product .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach involves the same principles as laboratory synthesis but on a larger scale. This includes the use of industrial-grade solvents and reagents, as well as optimized reaction conditions to maximize yield and purity.
化学反応の分析
Types of Reactions
Dihydroorotic acid hydrazide undergoes several types of chemical reactions, including:
Nucleophilic Addition: The compound can participate in nucleophilic addition reactions with aldehydes and ketones to form hydrazones.
Oxidation and Reduction: It can be oxidized or reduced under specific conditions, leading to various derivatives.
Substitution: The hydrazide group can be substituted with other functional groups through reactions with appropriate reagents.
Common Reagents and Conditions
Nucleophilic Addition: Common reagents include aldehydes and ketones, with the reaction typically carried out in the presence of an acid catalyst.
Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate can be used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are commonly employed.
Major Products Formed
Hydrazones: Formed through nucleophilic addition with aldehydes and ketones.
Oxidized and Reduced Derivatives: Depending on the specific reagents and conditions used, various oxidized or reduced forms of the compound can be obtained.
科学的研究の応用
Dihydroorotic acid hydrazide has several scientific research applications:
作用機序
The mechanism of action of dihydroorotic acid hydrazide involves its interaction with specific enzymes and metabolic pathways. It is known to inhibit dihydroorotate dehydrogenase, an enzyme involved in the biosynthesis of pyrimidine nucleotides . By inhibiting this enzyme, the compound disrupts the production of nucleotides, which are essential for DNA and RNA synthesis. This mechanism underlies its potential use as an antimicrobial and anticancer agent.
類似化合物との比較
Similar Compounds
Isoniazid: A well-known hydrazide used as a frontline drug for tuberculosis treatment.
Dihydroorotic Acid: The parent compound from which dihydroorotic acid hydrazide is derived.
Hydrazones: Compounds formed through the reaction of hydrazides with aldehydes and ketones.
Uniqueness
This compound is unique due to its specific inhibition of dihydroorotate dehydrogenase, which sets it apart from other hydrazides like isoniazid that target different enzymes and pathways. Additionally, its role as an intermediate in the biosynthesis of pyrimidine nucleotides highlights its importance in both biological and chemical research.
特性
| 37458-09-6 | |
分子式 |
C5H8N4O3 |
分子量 |
172.14 g/mol |
IUPAC名 |
2,6-dioxo-1,3-diazinane-4-carbohydrazide |
InChI |
InChI=1S/C5H8N4O3/c6-9-4(11)2-1-3(10)8-5(12)7-2/h2H,1,6H2,(H,9,11)(H2,7,8,10,12) |
InChIキー |
FFMHGSYVWUODSR-UHFFFAOYSA-N |
正規SMILES |
C1C(NC(=O)NC1=O)C(=O)NN |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![1-Cyclopropyl-1,4-dihydro-6,8-dimethoxy-7-[(4aS,7aS)-octahydro-6H-pyrrolo[3,4-b]pyridin-6-yl]-4-oxo-3-quinolinecarboxylic Acid Hydrochloride; Moxifloxacin EP Impurity B HCl Salt](/img/no-structure.png)
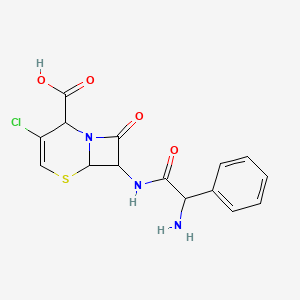
![4a,5,5a,6,6a,6b,7,7a-Octahydro-7,7a-dihydroxy-3,6b-dimethyl-5-methylenecycloprop[2,3]indeno[5,6-b]furan-2(4H)-one](/img/structure/B12324100.png)

![15-(5-hydroxy-6-methylhept-6-en-2-yl)-7,7,12,16-tetramethylpentacyclo[9.7.0.01,3.03,8.012,16]octadecan-6-ol](/img/structure/B12324107.png)
